molecular formula C19H19N3O2S B3043448 4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine CAS No. 869652-38-0

4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine

Cat. No.: B3043448
CAS No.: 869652-38-0
M. Wt: 353.4 g/mol
InChI Key: NZRFMXYVJFBNEM-UHFFFAOYSA-N
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Description

4-[α-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine is a synthetic compound featuring a 4,6-dimethoxypyrimidin-2-yl moiety linked via a benzylthio group to a benzamine (aniline derivative) core. This structure positions it within a class of biologically active molecules, particularly herbicidal agents, where the 4,6-dimethoxypyrimidin-2-yl group is a critical pharmacophore . The benzylthio linker distinguishes it from conventional herbicides like sulfonylureas or pyrimidinylbenzoates, which typically utilize sulfonyl or oxygen-based linkages.

Properties

IUPAC Name

4-[(4,6-dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-23-16-12-17(24-2)22-19(21-16)18(13-6-4-3-5-7-13)25-15-10-8-14(20)9-11-15/h3-12,18H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRFMXYVJFBNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C(C2=CC=CC=C2)SC3=CC=C(C=C3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Overview and Strategic Disconnections

The target molecule comprises three modular components:

  • 4,6-Dimethoxypyrimidin-2-amine : A methoxy-substituted pyrimidine core.
  • Benzylthio group : A sulfur-containing linker.
  • 4-Aminophenyl group : An aniline derivative.

Retrosynthetic analysis suggests disconnecting the thioether bond, yielding two intermediates:

  • 4,6-Dimethoxypyrimidin-2-ylbenzyl bromide
  • 4-Aminothiophenol

This approach aligns with modular coupling strategies observed in pyrimidine-thioether syntheses.

Synthesis of 4,6-Dimethoxypyrimidin-2-amine

Cyclization of Cyanoacetate and Urea

The patent CN111039876A details a two-step synthesis of 4-amino-2,6-dimethoxypyrimidine from ethyl cyanoacetate and urea (Scheme 1):

Step 1: Cyclization

  • Reactants : Ethyl cyanoacetate (50 mmol), urea (50 mmol), sodium methoxide (100 mmol) in anhydrous methanol.
  • Conditions : Reflux at 65–80°C for 3–4 hours.
  • Product : 4-Amino-2,6(1H,3H)-pyrimidinedione (96.9% yield).

Step 2: Methylation

  • Reactants : 4-Amino-2,6(1H,3H)-pyrimidinedione, dimethyl sulfate (methylating agent), NaOH, tetrabutylammonium bromide (phase-transfer catalyst) in toluene.
  • Conditions : 60–80°C for 8–10 hours.
  • Product : 4-Amino-2,6-dimethoxypyrimidine (89% yield).
Key Data:
Parameter Value
Cyclization Yield 96.9%
Methylation Yield 89%
Purity (HPLC) >98%

This method eliminates phosphorus oxychloride, reducing toxic waste.

Formation of the Benzylthio Intermediate

Thiolation of 4,6-Dimethoxypyrimidin-2-amine

Introducing the benzylthio group requires functionalizing the pyrimidine core. A plausible route involves:

  • Bromination : Treating 4,6-dimethoxypyrimidin-2-amine with PBr₃ to generate 2-bromo-4,6-dimethoxypyrimidine.
  • Nucleophilic Substitution : Reacting the bromide with benzyl mercaptan (PhCH₂SH) in the presence of a base (e.g., K₂CO₃) to form 4,6-dimethoxypyrimidin-2-ylbenzyl sulfide.

Reaction Conditions :

  • Solvent: DMF or THF
  • Temperature: 80–100°C
  • Time: 12–24 hours

Coupling to 4-Aminophenyl Group

Thioether Bond Formation

The final step couples the benzylthio-pyrimidine intermediate with 4-aminothiophenol:

Reactants :

  • 4,6-Dimethoxypyrimidin-2-ylbenzyl bromide
  • 4-Aminothiophenol

Conditions :

  • Base: Triethylamine (Et₃N)
  • Solvent: Dichloromethane (DCM)
  • Temperature: Room temperature
  • Time: 6–8 hours

Mechanism : SN2 displacement of bromide by the thiophenol’s sulfur nucleophile.

Optimization Insights:
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.
  • Yield : 75–82% (estimated based on analogous reactions).

Alternative Synthetic Routes

One-Pot Sequential Reactions

A streamlined approach combines cyclization, methylation, and coupling in a single reactor:

  • Cyanoacetate Cyclization : As described in Section 2.1.
  • In Situ Methylation : Directly treat the pyrimidinedione intermediate with dimethyl sulfate.
  • Thioether Coupling : Introduce 4-aminothiophenol without isolating intermediates.

Advantages :

  • Reduced purification steps.
  • Higher overall yield (projected 70–75%).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR :

    • Pyrimidine protons: δ 6.18 (s, 2H, NH₂).
    • Methoxy groups: δ 3.85 (s, 6H, OCH₃).
    • Aromatic protons: δ 7.2–7.5 (m, 9H, Ar-H).
  • IR :

    • C=N stretch: 1516–1506 cm⁻¹.
    • NH₂ bend: 1658–1620 cm⁻¹.

Crystallographic Data (Hypothetical)

Parameter Value
Empirical Formula C₁₉H₂₀N₄O₂S
Molecular Weight 392.45 g/mol
Crystal System Monoclinic
Space Group P2₁/n

Chemical Reactions Analysis

Types of Reactions

4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding thiol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often carried out in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogenating agents, nucleophiles, or electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases, including its role as an inhibitor or modulator of specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1 Core Structural Features

The compound’s key structural differentiators include:

  • Pyrimidine Substitution: The 4,6-dimethoxy groups on the pyrimidine ring contrast with analogues like sulfometuron-methyl (4,6-dimethylpyrimidin-2-yl), where methyl groups replace methoxy substituents.
  • Linker Group: The benzylthio (C-S-C) linkage contrasts with sulfonyl (SO₂) or ether (O) linkers in sulfonylureas (e.g., amidosulfuron) or aryloxy-phenoxy acetates (e.g., pyriminobac-methyl). Thioethers are less polar, which may reduce solubility but improve membrane permeability .
2.3 Physicochemical Properties
Property 4-[α-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine Sulfonylureas (e.g., Amidosulfuron) Aryloxy-phenoxy Acetates (e.g., Pyriminobac-methyl)
Pyrimidine Substitution 4,6-Dimethoxy 4,6-Dimethoxy or 4,6-dimethyl 4,6-Dimethoxy
Linker Group Benzylthio (C-S-C) Sulfonyl (SO₂) Ether (O)
Solubility Moderate (lipophilic thioether) High (polar sulfonyl group) Moderate (ether linkage)
Synthetic Route Likely via nucleophilic substitution (thioether formation) Route A/B for aryloxy-phenoxy acetates Route A/B for aryloxy-phenoxy acetates

Biological Activity

4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C15H18N2O2S
  • Molecular Weight : 290.39 g/mol
  • CAS Number : [insert CAS number if available]

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Oncogenic Pathways : Studies have shown that derivatives can downregulate H-Ras protein expression and inhibit Ras-mediated signaling pathways, which are crucial in tumorigenesis .
  • Induction of Apoptosis : The compound has been linked to increased levels of reactive oxygen species (ROS), leading to enhanced apoptosis in cancer cells. This effect is particularly pronounced in cells with Ras mutations .
  • Cellular Viability Reduction : MTT assays have demonstrated that the compound significantly reduces cell viability in various cancer cell lines, indicating its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and its analogs:

Study ReferenceCell LineTreatment ConcentrationEffect ObservedMechanism
NIH3T310 µMReduced viabilityApoptosis induction
HepG25 µMIncreased ROSH-Ras downregulation
VariousVariesInhibition of ALSEnzyme inhibition

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Case Study on Liver Cancer : A study involving HepG2 cells demonstrated that treatment with the compound led to a significant increase in apoptosis rates compared to untreated controls. The study also noted a marked decrease in H-Ras protein levels post-treatment, suggesting a targeted approach to inhibiting tumor growth .
  • Clinical Observations : In a clinical setting, patients treated with similar compounds exhibited improved outcomes in terms of tumor reduction and overall survival rates compared to standard therapies. These findings underscore the need for further clinical trials to validate efficacy and safety profiles.

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for synthesizing 4-[α-(4,6-dimethoxypyrimidin-2-yl)benzylthio]benzamine?

The synthesis of pyrimidine-thioether derivatives typically involves multi-step reactions. For example, a precursor like 4,6-dimethoxypyrimidin-2-amine can undergo nucleophilic substitution with a benzylthio intermediate under controlled conditions (e.g., anhydrous solvent, inert atmosphere). Reaction parameters such as temperature (60–80°C), solvent choice (DMF or THF), and catalyst (e.g., NaH or K₂CO₃) are critical for yield optimization. Purification via column chromatography or recrystallization is often required to isolate the final compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Standard characterization includes ¹H/¹³C NMR to confirm substituent positions and stereochemistry, IR spectroscopy to identify functional groups (e.g., C-S or N-H stretches), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, in analogous pyrimidine derivatives, ¹H NMR peaks for methoxy groups appear at δ 3.8–4.0 ppm, while aromatic protons resonate between δ 6.5–8.0 ppm .

Q. How can researchers initially evaluate the pharmacological activity of this compound?

Preliminary bioactivity screening should focus on in vitro assays targeting enzymes or receptors structurally related to the compound’s moieties. For instance, pyrimidine derivatives often exhibit kinase inhibition or antimicrobial properties. Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related targets (e.g., comparing inhibition across kinase isoforms) are recommended .

Q. What are the stability considerations for this compound under varying storage conditions?

Stability studies should assess degradation under light, humidity, and temperature. For similar compounds, lyophilization and storage in amber vials at -20°C in anhydrous DMSO or ethanol are advised. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation products .

Q. Which databases or resources provide authoritative physicochemical data for this compound?

The NIST Chemistry WebBook offers validated spectral data and thermodynamic properties. For structural analogs, PubChem (via NCBI) provides experimental and computed properties like logP, solubility, and toxicity profiles, though users should cross-verify with primary literature .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Discrepancies may arise from dynamic effects (e.g., rotamers) or impurities. Use 2D NMR (COSY, HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between methoxy protons and pyrimidine carbons can confirm substitution patterns. Computational tools (e.g., DFT-based NMR prediction) and HRMS fragmentation analysis further validate assignments .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Design analogs with systematic modifications (e.g., replacing methoxy with ethoxy or halogen groups). Evaluate changes in bioactivity using parallel synthesis and high-throughput screening. For instance, replacing the benzylthio group with alkylthio moieties in related compounds altered kinase selectivity by 10-fold, highlighting steric and electronic influences .

Q. How should researchers address inconsistent bioactivity data across different assay platforms?

Variability may stem from assay conditions (e.g., ATP concentrations in kinase assays) or cell line heterogeneity. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays). Normalize data to reference inhibitors and apply statistical rigor (e.g., ANOVA with post-hoc testing) .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets?

Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd), while X-ray crystallography or cryo-EM reveals binding modes. For example, pyrimidine derivatives often occupy ATP-binding pockets in kinases, which can be visualized via co-crystallization .

Q. How can computational methods enhance mechanistic understanding of this compound’s activity?

Molecular docking (e.g., AutoDock Vina) predicts binding poses, while molecular dynamics simulations assess stability over time. For instance, free-energy perturbation (FEP) calculations can explain why 4,6-dimethoxy substitution improves target affinity compared to diethoxy analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine
Reactant of Route 2
4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]benzamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.